prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzotriazinyl group, an ethoxy group, and a prop-2-enyl group. These functional groups contribute to its diverse chemical reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Benzotriazinyl Intermediate: : The synthesis begins with the preparation of the benzotriazinyl intermediate. This can be achieved by reacting 4-oxo-1,2,3-benzotriazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
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Introduction of the Prop-2-enyl Group: : The next step involves the introduction of the prop-2-enyl group. This can be done by reacting the benzotriazinyl intermediate with prop-2-enylamine under mild conditions. The reaction is typically carried out in a polar solvent such as ethanol or methanol, with the addition of a catalyst like palladium on carbon to facilitate the coupling reaction.
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Final Carbamate Formation: : The final step is the formation of the carbamate group. This is achieved by reacting the intermediate product with an appropriate isocyanate, such as phenyl isocyanate, under controlled conditions. The reaction is usually performed in an anhydrous environment to prevent hydrolysis of the isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Key considerations in industrial production include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the prop-2-enyl group, leading to the formation of corresponding epoxides or aldehydes.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups present in the compound to alcohols.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinyl ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base, amines in polar solvents.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Substituted benzotriazinyl derivatives.
Scientific Research Applications
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate has a wide range of applications in scientific research:
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Chemistry: : Used as a reagent in organic synthesis for the preparation of complex molecules
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Biology: : Investigated for its potential as a biochemical probe. The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
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Medicine: : Explored for its potential therapeutic properties. The compound’s structure suggests it may have activity against certain diseases, including cancer and infectious diseases.
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Industry: : Utilized in the development of new materials and coatings. Its reactivity and stability make it suitable for applications in polymer science and surface modification.
Mechanism of Action
The mechanism of action of prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazinyl group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the carbamate group can undergo hydrolysis to release active intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate can be compared with other similar compounds, such as:
Prop-2-enyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
Prop-2-enyl N-(7-methoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate: Contains a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.
Prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)urea: Similar structure but with a urea group instead of a carbamate, which may influence its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
prop-2-enyl N-(7-ethoxy-4-oxo-1,2,3-benzotriazin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-3-7-21-13(19)15-17-12(18)10-6-5-9(20-4-2)8-11(10)14-16-17/h3,5-6,8H,1,4,7H2,2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVCFEJXTICLDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)N(N=N2)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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